An In-depth Technical Guide to the Physical Properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate, a key building block in modern medicinal chemistry. The following sections offer not just data, but a practical framework for its application and characterization in a research and development setting.
Introduction and Strategic Importance
Ethyl 1-Boc-3-pyrrolidinecarboxylate (CAS No. 170844-49-2) is a chiral synthetic intermediate of significant interest in the synthesis of complex pharmaceutical agents.[1] Its structure incorporates a pyrrolidine ring, a common motif in a vast array of biologically active compounds, protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of the molecule. The ethyl ester functionality provides a versatile handle for further chemical transformations, such as hydrolysis, amidation, or reduction. Understanding the physical properties of this compound is paramount for its effective use in process development, reaction optimization, and quality control.
Core Physicochemical Properties
The fundamental properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate are summarized below. It is important to note that some physical properties, such as boiling point, are often reported as predicted values by chemical suppliers, which can lead to slight variations in the literature.
| Property | Value | Source(s) |
| CAS Number | 170844-49-2 | [1][2][3] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][4] |
| Molecular Weight | 243.30 g/mol | [1][4] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | 305.6 °C @ 760 mmHg 352.6 °C @ 760 mmHg (Predicted) | [2][3][4] |
| Density | 1.1 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.476 | [2][3] |
| Flash Point | 167.1 °C (Predicted) | [4] |
| Solubility | Esters of this size are typically soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Low to moderate solubility in water is expected. | [5][6][7] |
Structural and Spectroscopic Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are vital for researchers to confirm the identity and purity of the material in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the bulky Boc group (a singlet around 1.4 ppm), and the protons of the pyrrolidine ring (a complex multiplet pattern between 2.0 and 3.7 ppm). The diastereotopic nature of the ring protons will likely result in complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ester and the carbamate (Boc group) in the range of 155-175 ppm. The quaternary carbon of the Boc group will appear around 80 ppm, and the carbons of the ethyl group and the pyrrolidine ring will be visible in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. A sharp, intense peak around 1735 cm⁻¹ is expected for the ester C=O stretch, while the carbamate (Boc) C=O stretch should appear around 1690 cm⁻¹. C-O stretching vibrations will also be present in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Upon mass spectrometric analysis (e.g., by electrospray ionization), the molecular ion peak [M+H]⁺ would be expected at m/z 244.15. A sodium adduct [M+Na]⁺ at m/z 266.13 is also likely to be observed. Fragmentation patterns would likely involve the loss of the Boc group (100 amu) or isobutylene (56 amu) from the parent ion.
Experimental Protocols for Physical Property Determination
The following protocols describe standard laboratory methods for the experimental verification of the key physical properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate.
Boiling Point Determination (Micro Method)
Given the high boiling point of this compound, determination under reduced pressure followed by extrapolation using a nomograph is the recommended approach to prevent decomposition.
Methodology:
-
Sample Preparation: Place approximately 0.5 mL of the compound into a small test tube.
-
Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the liquid.
-
Apparatus Setup: Secure the test tube to a thermometer with the bulb of the thermometer level with the sample. Place the assembly into a Thiele tube or a suitable heating block.[8]
-
Heating: Gently heat the apparatus. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[9]
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.[8]
-
Pressure Correction: Record the ambient pressure. Use a pressure nomograph to correct the observed boiling point to the value at standard pressure (760 mmHg).
Caption: Workflow for micro boiling point determination.
Density Measurement
Methodology:
-
Tare Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume).
-
Fill with Water: Fill the pycnometer with deionized water and record the weight to determine the exact volume at a specific temperature.
-
Dry Pycnometer: Thoroughly dry the pycnometer.
-
Fill with Sample: Fill the dry pycnometer with Ethyl 1-Boc-3-pyrrolidinecarboxylate and record the weight.
-
Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Refractive Index Measurement
Methodology:
-
Calibrate Refractometer: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Apply Sample: Place a few drops of the compound onto the prism of the refractometer.
-
Take Reading: Close the prism and allow the temperature to stabilize (typically 20°C or 25°C).
-
Observe and Record: Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
Caption: Workflow for refractive index measurement.
Safety, Handling, and Storage
As a laboratory chemical, Ethyl 1-Boc-3-pyrrolidinecarboxylate requires careful handling to minimize exposure and ensure safety.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat when handling this chemical.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
Conclusion
This guide has detailed the essential physical properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate, providing both reported data and the experimental context for its verification. For researchers in drug discovery and development, a thorough understanding of these fundamental characteristics is not merely academic; it is a prerequisite for the successful and safe application of this versatile synthetic building block. By integrating this knowledge with the provided experimental protocols, scientists can ensure the quality and consistency of their research, paving the way for future innovations.
References
-
PubChem. (n.d.). Ethyl 1-Boc-3-pyrrolidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). Ethyl 1-Boc-3-piperidinecarboxylate CAS 130250-54-3. Retrieved from [Link]
-
MOLBASE. (n.d.). Ethyl 1-Boc-3-Pyrrolidinecarboxylate|170844-49-2. Retrieved from [Link]
-
Homework.Study.com. (n.d.). These are few questions of an ester lab: Describe the physical properties of each product that.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
-
Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF. Retrieved from [Link]
-
Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
Scribd. (n.d.). Ester Solubility and Preparation Lab Report | PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
Sources
- 1. Ethyl 1-Boc-3-pyrrolidinecarboxylate | C12H21NO4 | CID 4192972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. ethyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylate | CAS: 170844-49-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. fishersci.es [fishersci.es]
- 12. fishersci.com [fishersci.com]
